Potent and Sustained Inhibition of ASFV Replication Compared to In-Class PA Analogs
Rinderine demonstrates a specific, quantifiable inhibition of African Swine Fever Virus (ASFV) replication in primary porcine alveolar macrophages (PAMs), a finding not reported for its closest structural analogs, intermedine and lycopsamine [1]. In dose-response assays, rinderine inhibited ASFV replication with an IC50 value of 16.4 µM [1]. Furthermore, in time-course experiments, rinderine maintained a sustained anti-ASFV activity, with >90% inhibition observed at 72 hours post-infection [1]. This sustained, high-level inhibition contrasts sharply with the lack of reported antiviral activity for closely related monoester PAs like intermedine, which have been primarily investigated for hepatotoxicity and genotoxicity [2].
| Evidence Dimension | Antiviral potency against ASFV |
|---|---|
| Target Compound Data | IC50 = 16.4 µM; Sustained inhibition >90% at 72 hours post-infection |
| Comparator Or Baseline | Intermedine / Lycopsamine / Echinatine (Closest diastereoisomers) |
| Quantified Difference | Target compound has quantifiable antiviral IC50 and sustained efficacy; comparators have no reported anti-ASFV activity in primary literature. |
| Conditions | Primary porcine alveolar macrophages (PAMs) infected with ASFV; dose-response and time-course assays |
Why This Matters
This provides a unique, quantifiable bioactivity endpoint for researchers screening for ASFV inhibitors, distinguishing rinderine from a large pool of structurally similar but inactive PAs.
- [1] Liu D, et al. Rinderine suppresses African swine fever virus replication in porcine alveolar macrophages by dual targeting of membrane-associated profilin 1 and phosphatidylethanolamine. Emerg Microbes Infect. 2025; Online ahead of print. doi: 10.1080/22221751.2025.2574305. View Source
- [2] Zhu L, et al. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism. Toxins. 2021;13(12):849. View Source
